molecular formula C9H10F3NO4 B2757668 Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid CAS No. 2247102-79-8

Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid

Cat. No. B2757668
CAS RN: 2247102-79-8
M. Wt: 253.177
InChI Key: OROASRVAFIJYMR-UHFFFAOYSA-N
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Description

“Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2247102-79-8 . It has a molecular weight of 253.18 . The IUPAC name for this compound is methyl 3- (azetidin-3-yl)propiolate 2,2,2-trifluoroacetate .

Physical and Chemical Properties This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Potential as Ligands

  • Synthesis and Receptor Ligand Potential : One study detailed the synthesis of a novel ligand for nicotinic receptors, achieved through coupling [11C]iodomethane with a specific azetidine-1-carboxylate derivative, followed by deprotection using trifluoroacetic acid (TFA). This process highlights the compound's potential application in receptor ligand studies, particularly for imaging and diagnostic purposes in medicine (Karimi & Långström, 2002).

Chemical Transformations and Synthesis

  • Formation of Quinolones and Related Compounds : Research has shown the ability of trifluoroacetic acid to catalyze the rearrangement of 1-arylazetidin-2-ones, leading to the formation of dihydroquinolones through acyl migration and N–CO fission. This demonstrates the chemical's utility in synthesizing complex molecules with potential applications in drug development and organic chemistry (Kano, Ebata, & Shibuya, 1980).

Applications in Organic Synthesis

  • Transition-Metal-Free Couplings : A study highlighted a transition-metal-free, three-component coupling process involving aziridines, arynes, and water, promoted by trifluoroacetic acid. This method produces N-aryl β-amino alcohol derivatives, showcasing the application of the compound in creating medicinally significant molecules (Roy, Baviskar, & Biju, 2015).

Advanced Materials and Polymers

  • Self-curable Polyurethane Dispersion : An azetidine-containing compound was synthesized and introduced into a polyurethane (PU) prepolymer, resulting in a self-curable aqueous-based PU dispersion. This material's curing reaction forms a polymeric network structure, indicating its potential use in coatings, adhesives, and sealants (Wang, Chen, Yeh, & Chen, 2006).

Antibacterial Agents

  • Synthesis and Antibacterial Properties : The synthesis and antibacterial evaluation of azetidinone derivatives have been explored, showing promise against certain bacterial strains. This suggests the potential use of these compounds in developing new antibacterial drugs (Chopde, Meshram, & Pagadala, 2012).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.C2HF3O2/c1-10-7(9)3-2-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,4-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROASRVAFIJYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid

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